molecular formula C17H21N3O2 B10862217 Olinone

Olinone

Cat. No.: B10862217
M. Wt: 299.37 g/mol
InChI Key: RYVLOOXFFIFQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Olinone is synthesized through a series of chemical reactions involving the formation of the tetrahydropyrido indole structure. The synthetic route typically involves the reaction of specific precursors under controlled conditions to achieve the desired product. Detailed information on the exact synthetic route and reaction conditions is often proprietary and may require access to specialized chemical literature .

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process to a larger scale, ensuring that the reaction conditions are optimized for maximum yield and purity. This may include the use of industrial reactors, precise temperature control, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Olinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Scientific Research Applications

Olinone has a wide range of scientific research applications, including:

    Chemistry: Used as a selective inhibitor in studies involving bromodomain proteins.

    Biology: Facilitates the differentiation of oligodendrocyte progenitors, making it valuable in neurological research.

    Medicine: Potential therapeutic applications in treating diseases like multiple sclerosis, psoriasis, and rheumatoid arthritis due to its inhibitory effects on specific enzymes and pathways.

    Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery

Mechanism of Action

Olinone exerts its effects by selectively inhibiting the first bromodomain of the bromodomain and extraterminal domain (BET) proteins. This inhibition disrupts the binding of BET proteins to acetylated lysine residues on histones, thereby modulating gene transcription. The molecular targets involved include key residues in the bromodomain, such as Leu92, Asn140, Asp144, and Ile146, which facilitate the selective binding of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Olinone

This compound is unique due to its high selectivity for the first bromodomain of BET proteins, which allows for more targeted modulation of gene transcription. This selectivity is facilitated by specific interactions with key residues in the bromodomain, making this compound a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(1-oxo-3,4-dihydro-2H-pyrido[4,3-b]indol-5-yl)butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(21)18-9-4-5-11-20-14-7-3-2-6-13(14)16-15(20)8-10-19-17(16)22/h2-3,6-7H,4-5,8-11H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVLOOXFFIFQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCN1C2=C(C3=CC=CC=C31)C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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